molecular formula C10H28O2Si3 B166141 Bis(trimethylsilylmethyl)dimethoxysilane CAS No. 133941-26-1

Bis(trimethylsilylmethyl)dimethoxysilane

Cat. No.: B166141
CAS No.: 133941-26-1
M. Wt: 264.58 g/mol
InChI Key: WSBCVSVJXVVUFU-UHFFFAOYSA-N
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Description

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 and a molecular weight of 264.58 g/mol . It is known for its unique properties and versatility in various scientific and industrial applications. The compound is characterized by its two trimethylsilylmethyl groups and two methoxy groups attached to a central silicon atom.

Scientific Research Applications

Bis(trimethylsilylmethyl)dimethoxysilane has a wide range of applications in scientific research, including:

Safety and Hazards

Bis(trimethylsilylmethyl)dimethoxysilane is known to cause serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound that primarily targets organic molecules for modification. It is often used in the synthesis of other complex compounds . The primary targets of this compound are the reactive sites on organic molecules where it can form bonds and modify the structure of the target molecule .

Mode of Action

This compound interacts with its targets through a process known as silylation. In this process, the compound forms a bond with the target molecule, replacing a hydrogen atom with a trimethylsilyl group . This results in the formation of a new compound with altered properties.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific target molecule. In general, the addition of a trimethylsilyl group can significantly alter the physical and chemical properties of the target molecule, including its reactivity, volatility, and polarity .

Pharmacokinetics

Safety data sheets indicate that it may cause eye irritation , suggesting that it is absorbed to some extent when it comes into contact with biological tissues.

Result of Action

The result of this compound’s action is the formation of a new compound with a trimethylsilyl group. This can significantly alter the properties of the target molecule, potentially making it more volatile or changing its reactivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species in the environment can compete with the target molecule for reaction with this compound. Additionally, factors such as temperature and pH can influence the rate and extent of the reaction .

Biochemical Analysis

Cellular Effects

The effects of bis(trimethylsilylmethyl)dimethoxysilane on various types of cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of stable bonds with biomolecules, which can lead to enzyme inhibition or activation . The compound’s silicon atoms can interact with the active sites of enzymes, altering their catalytic activity and affecting the overall biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific genes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that this compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of this compound can cause toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and other cellular components. These interactions can have significant effects on overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The localization and accumulation of this compound within specific tissues can also impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules to exert its effects. These interactions can influence the activity and function of this compound, leading to changes in cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of sodium methoxide with chloromethoxybis(trimethylsilylmethyl)silane in tetrahydrofuran at ambient temperature . The reaction typically yields a high purity product with a yield of around 94%.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carefully controlled to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilylmethyl)dimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis leads to the formation of silanols and methanol, while substitution reactions can yield a variety of functionalized silanes.

Comparison with Similar Compounds

Bis(trimethylsilylmethyl)dimethoxysilane can be compared with other similar compounds, such as:

    Trimethylsilylmethylchlorosilane: Similar in structure but contains a chloro group instead of methoxy groups.

    Trimethylsilylmethyltriethoxysilane: Contains three ethoxy groups instead of two methoxy groups.

    Dimethyldimethoxysilane: Lacks the trimethylsilylmethyl groups and has two methoxy groups attached to a silicon atom.

The uniqueness of this compound lies in its combination of trimethylsilylmethyl and methoxy groups, which confer distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

dimethoxy-bis(trimethylsilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBCVSVJXVVUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452263
Record name BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133941-26-1
Record name BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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